2-Ethylbutyric anhydride
Overview
Description
2-Ethylbutyric anhydride is an organic compound with the molecular formula C12H22O3. It is a derivative of butanoic acid, specifically an anhydride formed from 2-ethylbutanoic acid. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylbutyric anhydride can be synthesized from 2-ethylbutanoic acid. One common method involves the reaction of 2-ethylbutanoic acid with a dehydrating agent such as phosphorus trichloride or thionyl chloride. The reaction typically occurs in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, this compound is produced using similar dehydration reactions but on a larger scale. The process involves continuous distillation to purify the product and ensure high yield and quality .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbutyric anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-ethylbutanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Requires water and an acid or base catalyst.
Alcoholysis: Typically involves an alcohol and a catalyst such as sulfuric acid.
Aminolysis: Involves an amine and may require a base like pyridine.
Major Products:
Hydrolysis: Produces 2-ethylbutanoic acid.
Alcoholysis: Produces esters such as ethyl 2-ethylbutanoate.
Aminolysis: Produces amides like 2-ethylbutanamide.
Scientific Research Applications
2-Ethylbutyric anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-ethylbutanoic acid moiety into molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-ethylbutyric anhydride involves nucleophilic acyl substitution. The compound reacts with nucleophiles such as water, alcohols, or amines, leading to the formation of carboxylic acids, esters, or amides, respectively. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparison with Similar Compounds
Butanoic Anhydride: Similar structure but lacks the ethyl group.
Acetic Anhydride: Smaller and more reactive due to the presence of two acetyl groups.
Propanoic Anhydride: Similar but with a propyl group instead of an ethyl group.
Uniqueness: 2-Ethylbutyric anhydride is unique due to the presence of the ethyl group, which influences its reactivity and the types of products it forms. This makes it particularly useful in synthesizing compounds that require the 2-ethylbutanoic acid moiety .
Properties
IUPAC Name |
2-ethylbutanoyl 2-ethylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-5-9(6-2)11(13)15-12(14)10(7-3)8-4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCURDTPXHPXCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OC(=O)C(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202914 | |
Record name | 2-Ethylbutyric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54502-37-3 | |
Record name | Butanoic acid, 2-ethyl-, anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54502-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylbutyric anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054502373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 54502-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylbutyric anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylbutyric anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ETHYLBUTYRIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DT9S9P8TF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction outcome when 2-ethylbutyric anhydride is reacted with N-(2-hydroxybenzyl)anthranilic acids?
A1: The research primarily focuses on using acetic, isobutyric, and 2-ethylbutyric anhydrides to synthesize various heterocyclic compounds. While it doesn't explicitly state the reaction outcome with this compound, we can infer based on the reaction conditions and analogous reactions with other anhydrides. The paper describes the formation of 11-acyl-11,12-dihydrodibenz[bf][1,5]oxazocin-6-ones (compounds 9-13) when N-(2-hydroxybenzyl)anthranilic acids (compounds 1) are reacted with acetic, isobutyric, and 2-ethylbutyric anhydrides []. This suggests that reacting N-(2-hydroxybenzyl)anthranilic acids with this compound likely yields a corresponding 11-acyl-11,12-dihydrodibenz[bf][1,5]oxazocin-6-one derivative where the acyl group originates from this compound.
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